Sialylglycopeptides are involved in numerous cell-cell interactions, including:
Studying the role of sialylglycopeptides in cell-cell interactions helps researchers understand various physiological and pathological processes.
Sialylglycopeptide expression patterns are often altered in various diseases, including:
Research in this area aims to utilize sialylglycopeptides for disease diagnosis, prognosis, and potentially, developing novel therapeutic strategies.
Sialylglycopeptides can be engineered to act as drug carriers due to their unique properties:
Sialylglycopeptides exhibit several biological activities:
The synthesis of sialylglycopeptides can be achieved through various methods:
Sialylglycopeptides have diverse applications:
Research on the interactions of sialylglycopeptides has revealed their capacity to bind with various proteins and receptors:
Several compounds share structural similarities with sialylglycopeptides. Below is a comparison highlighting their uniqueness:
| Compound | Structure Type | Source | Unique Features |
|---|---|---|---|
| Sialylated Oligosaccharides | Oligosaccharide | Various plants | Shorter chains; primarily involved in signaling |
| Glycoproteins | Protein with carbohydrate | Animal tissues | Larger protein component; diverse functions |
| Fucosylated Glycans | Glycan with fucose | Various sources | Often involved in cell adhesion; different bioactivity |
| Galactosylated Glycoproteins | Protein with galactose | Milk | Different sugar composition; specific health benefits |
Sialylglycopeptides are unique due to their specific combination of peptide and sialic acid-containing glycans, which confer distinct biological activities not found in other similar compounds .
Sialylglycopeptide (SGP) is a complex glycopeptide carrying a biantennary N-linked oligosaccharide chain with terminal sialic acid units [1]. The core structure of N-glycans in sialylglycopeptide consists of two N-acetyl glucosamine units and three mannose residues, which forms the foundation for further glycosylation [16]. This fundamental architecture is essential for the biological functions of sialylglycopeptide, as it participates in various bio-reactions including cellular recognition and signaling processes [1] [3].
The molecular formula of sialylglycopeptide is C₁₁₂H₁₈₉N₁₅O₇₀ with a molecular weight of approximately 2865.8 Da [2] [30]. This large molecular structure reflects the complexity of the glycan moiety attached to the peptide backbone. The N-glycan portion of sialylglycopeptide is characterized by its distinctive branching pattern and terminal sialic acid residues, which contribute significantly to its biological properties and interactions [4] [5].
The N-glycan architecture in sialylglycopeptide predominantly features a biantennary complex-type structure [1] [5]. This structure is characterized by two antennae or branches extending from the core mannose residues, with each branch terminating in a sialic acid residue [2]. The biantennary nature of sialylglycopeptide is a defining characteristic that distinguishes it from other glycopeptides with different branching patterns [5] [15].
Complex glycans, including those found in sialylglycopeptide, make up the majority of cell surface and secreted N-glycans [5]. These complex-type N-glycans differ from high-mannose and hybrid glycans by having added N-acetylglucosamine (GlcNAc) residues at both the α-3 and α-6 mannose sites [5]. Unlike high-mannose glycans, complex glycans do not contain mannose residues apart from the core structure [5] [15].
The biantennary structure of sialylglycopeptide consists of a chitobiose core (GlcNAc₂) linked to a trimannosyl unit, which then branches into two antennae composed of galactose and N-acetylglucosamine residues, ultimately terminating with sialic acid moieties [4] [8]. This structural arrangement is crucial for the recognition and binding properties of sialylglycopeptide in various biological systems [1] [13].
While the predominant form of sialylglycopeptide features a symmetrical biantennary structure, asymmetrical branching patterns have also been identified in certain variants [22]. These asymmetrical structures are characterized by differences in the composition or length of the two antennae extending from the core mannose residues [6] [22]. The asymmetry in branching patterns contributes to the structural diversity of sialylglycopeptide and influences its biological functions [6].
During the extraction and purification of sialylglycopeptide from egg yolk, minor glycopeptide species bearing asymmetrically branched N-glycans have been identified [22]. These minor species include monosialylated glycans where the sialic acid is present on only one of the two antennae, specifically on the extension of the α-1,3 mannose arm of the N-glycan core [22]. This glycan asymmetry has been attributed to differential processing in the Golgi apparatus during biosynthesis [22].
The asymmetry in the branches of biantennary glycans modulates protein-glycan interactions, affecting protein folding, stability, and recognition by other molecules [6]. This structural feature plays a crucial role in cellular communication, influencing processes such as immune response, tissue development, and cell migration [6]. The aberrant expression of asymmetrical biantennary glycans has been implicated in various diseases, highlighting their biological significance [6].
A significant aspect of structural diversity in sialylglycopeptide is the variation in sialic acid linkages [7]. Sialic acids can be linked in α2,3- and in α2,6-linkage to galactose-containing glycans, or in α2,6-linkage to N-acetylgalactosamine and N-acetylglucosamine residues [7]. These different linkage types contribute to the functional diversity of sialylglycopeptide and its interactions with other molecules [7] [28].
The sialic acid linkage type in sialylglycopeptide can be determined through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy [19]. In NMR analysis, signals for H-3ax and H-3eq of N-acetylneuraminic acid (Neu5Ac) appear at characteristic chemical shifts that indicate the type of linkage [19] [31]. For instance, signals at 1.717 and 2.671 ppm suggest that the Neu5Ac residues have an α2,6 linkage to galactose [31].
The diversity in sialic acid linkages has significant biological implications [7] [28]. Different linkage types can influence the recognition of sialylglycopeptide by various lectins, enzymes, and pathogens [7]. For example, hemagglutinin present on the surface of influenza virus recognizes cell surfaces by interacting with sialic acid in specific linkage configurations [1]. The ability to differentiate between α2,3 and α2,6 sialic acid linkages is therefore crucial for understanding the biological roles of sialylglycopeptide and its potential applications [28].
While egg yolk-derived sialylglycopeptide primarily features N-linked glycans, milk-derived sialylglycopeptide (MSGP) contains significant O-glycan variants [9] [18]. These O-glycans are attached to serine or threonine residues in the peptide backbone and exhibit structural diversity distinct from N-glycans [9]. The characterization of O-glycan variants in milk-derived sialylglycopeptide provides valuable insights into their potential biological functions and applications [9] [18].
Milk-derived sialylglycopeptide concentrate has been prepared from glycomacropeptide (GMP), which is a hydrophilic peptide released into whey from κ-casein during cheese production [21] [26]. GMP is one of the most heavily glycosylated peptides in whey proteins, with multiple potential sites of O-glycosylation including threonine and serine residues [9]. The O-glycan chains linked to GMP have many biological activities, making them valuable for nutraceutical applications [26].
Qualitative and quantitative analyses of sialyl O-glycans in milk-derived sialylglycopeptide concentrate have revealed the presence of mainly three types of sialyl core 1 O-glycans, with disialyl core 1 O-glycan being the most abundant [9] [18]. The proportion of each sialyl O-glycan can be determined through liquid chromatography with fluorescence detection (LC-FLD) after chemical release and fluorescent labeling [9]. The table below summarizes the composition of sialyl O-glycans in milk-derived sialylglycopeptide concentrate:
| O-Glycan Type | Proportion |
|---|---|
| Linear monosialyl core 1 O-glycan | 16.5% |
| Branched monosialyl core 1 O-glycan | 8.9% |
| Disialyl core 1 O-glycan | 72.4% |
| Monosialyl core 2 O-glycan | 2.2% |
The total amount of the three types of sialyl core 1 O-glycans in the milk-derived sialylglycopeptide concentrate was found to be 21.4% (weight/weight), with the disialyl core 1 O-glycan being the major glycan identified [9]. These sialyl O-glycans hold promise for maintaining and improving health, making them potential candidates for functional food applications [9] [26].
The peptide backbone of sialylglycopeptide plays a crucial role in determining the glycosylation site specificity and overall structural properties [2] [10]. The amino acid sequence of the peptide portion provides the framework for glycan attachment and influences the three-dimensional arrangement of the glycan moieties [10]. Understanding the peptide backbone characteristics is essential for elucidating the structure-function relationships of sialylglycopeptide [10] [14].
In egg yolk-derived sialylglycopeptide, the peptide backbone consists of a specific amino acid sequence: Lys-Val-Ala-Asn-Lys-Thr [2] [30]. The N-glycan is attached to the asparagine residue in this sequence, following the consensus motif Asn-X-Ser/Thr (where X is any amino acid except proline) [10] [16]. This site-specific glycosylation is a hallmark of N-linked glycoproteins and glycopeptides [10].
The full chemical name of sialylglycopeptide reflects its complex structure: Lys-Val-Ala-[O-(5-Acetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosylonic acid)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→3)-[O-(5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosylonic acid)-(2→6)-O-β-D-galactopyranosyl-(1→4)-O-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)]-O-β-D-mannopyranosyl-(1→4)-O-2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)-N-2-acetamido-2-deoxy-β-D-glucopyranosyl]-(1→4)-Asn-Lys-Thr [2] [30].
In contrast, the peptide backbone of milk-derived sialylglycopeptide differs from that of egg yolk-derived sialylglycopeptide [9] [26]. In glycomacropeptide, which is the source of milk-derived sialylglycopeptide, there are multiple potential sites of O-glycosylation, including threonine and serine residues at positions 121, 131, 133, 136, 141, 142, and 165 [9]. This multiplicity of glycosylation sites contributes to the structural diversity of milk-derived sialylglycopeptide [9] [26].
The determination of glycosylation sites in sialylglycopeptide requires sophisticated analytical techniques [10] [17]. Unlike N-glycosylation, which features a consensus motif, no consensus motif exists for O-glycosylation [9]. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) and electron transfer dissociation (ETD) is indispensable for identifying the glycosylation sites of O-glycopeptides [9] [17].
Sialylglycopeptide exhibits structural variations across different species and sources, reflecting the diversity of glycosylation patterns in nature [22] [25]. Comparative analysis of these structural differences provides valuable insights into the evolutionary conservation and divergence of glycosylation mechanisms [22] [24]. Understanding these variations is crucial for selecting appropriate sources of sialylglycopeptide for specific research and applications [22] [26].
Egg yolk-derived sialylglycopeptide, particularly from hen eggs, is one of the most well-characterized sources [1] [8]. The main component of egg yolk sialylglycopeptide is a biantennary complex-type N-glycan with two terminal sialic acid units attached to a short peptide fragment [1] [22]. During sialylglycopeptide extraction from egg yolk, other minor glycopeptide species are also identified, bearing N-glycan structures such as asymmetrically branched and triantennary glycans [22].
Milk-derived sialylglycopeptide, obtained from bovine glycomacropeptide, differs significantly from egg yolk-derived sialylglycopeptide in terms of glycan types and peptide backbone [9] [26]. The glycan types and structures in milk-derived sialylglycopeptide concentrate are mainly sialyl core 1 O-glycans, consistent with those previously reported for glycomacropeptide [9]. The peptide backbone also differs, with multiple potential sites of O-glycosylation in milk-derived sialylglycopeptide [9] [26].
Human-derived sialylglycopeptides have also been isolated and characterized, particularly from urine [25]. Five major sialyloligosaccharides and a sialylglycopeptide have been isolated from normal human urine through various chromatographic techniques [25]. The structures of these compounds include different sialic acid linkages and glycan compositions, reflecting the diversity of human glycosylation patterns [25].
Comparative analysis of sialylglycopeptide from different sources reveals both similarities and differences in glycan structures and peptide backbones [22] [25] [26]. These structural variations can influence the biological activities and potential applications of sialylglycopeptide [13] [26]. For instance, the bifidogenic properties of milk-derived sialylglycopeptide concentrate have been demonstrated in vitro, suggesting potential applications in functional foods [26].
The table below summarizes the key structural features of sialylglycopeptide from different sources:
| Source | Glycan Type | Main Structural Features | Peptide Backbone |
|---|---|---|---|
| Hen Egg Yolk | N-linked | Biantennary complex-type with two terminal α2,6-linked sialic acids | Lys-Val-Ala-Asn-Lys-Thr |
| Bovine Milk | O-linked | Mainly sialyl core 1 O-glycans, with disialyl core 1 being predominant | Multiple glycosylation sites on GMP |
| Human Urine | Mixed | Various sialyloligosaccharides and sialylglycopeptides with different linkages | NeuAc(α2-3)Gal(β1-3)[NeuAc(α2-6)]GalNAc(α1-O)Ser |